tert-Butyl tetrahydropyridazine-1(2H)-carboxylate tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 154972-37-9
VCID: VC21293450
InChI: InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCN1
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

CAS No.: 154972-37-9

Cat. No.: VC21293450

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate - 154972-37-9

Specification

CAS No. 154972-37-9
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name tert-butyl diazinane-1-carboxylate
Standard InChI InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3
Standard InChI Key BPIRWUNWELABQK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCN1
Canonical SMILES CC(C)(C)OC(=O)N1CCCCN1

Introduction

Chemical Structure and Properties

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, identified by CAS number 154972-37-9, is characterized by its distinct molecular structure consisting of a six-membered ring containing two adjacent nitrogen atoms (pyridazine ring) that has been partially hydrogenated, with a tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms. The compound has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol .

Physical Properties

The compound exhibits specific physical characteristics that influence its applications in chemical synthesis. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Melting Point71-72 °C
Boiling Point236.5±23.0 °C at 760 mmHg
Density1.0±0.1 g/cm³
Flash Point96.9±22.6 °C
AppearanceCrystalline solid

These physical properties demonstrate that tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a relatively stable compound with a moderate melting point and boiling point, making it suitable for various laboratory applications under standard conditions .

Structural Features

The compound's structure includes several key features that contribute to its chemical behavior:

  • A partially hydrogenated pyridazine ring (tetrahydropyridazine)

  • A tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms

  • A 1,2-diazinane core structure with specific reactivity patterns

  • Asymmetric centers that can influence stereochemical outcomes in reactions

These structural elements provide the compound with unique reactivity patterns that are valuable in organic synthesis applications.

Synthetic Applications

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate serves multiple functions in organic synthesis, demonstrating versatility across different reaction types.

As a Synthetic Intermediate

The compound functions effectively as a building block in the synthesis of more complex molecules. Its partially reduced pyridazine ring can undergo various transformations, making it valuable in the construction of nitrogen-containing heterocycles that appear in pharmaceutical compounds .

Solvent and Reaction Medium

One of the notable applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is its use as an effective solvent and reaction medium. It is particularly useful in esterification reactions involving carboxylic acids and in cyclic nucleophilic addition reactions . The compound's solvent properties likely derive from its moderate polarity and ability to stabilize reaction intermediates.

Protecting Group Chemistry

The presence of the tert-butoxycarbonyl (Boc) group makes this compound relevant in protecting group strategies commonly employed in multi-step organic synthesis. The Boc group can protect the nitrogen functionality during various transformations and can be selectively removed under acidic conditions when needed.

Related Compounds and Structural Analogues

Understanding tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in context requires examination of related structures that share similar features or applications.

Comparison with Other Nitrogen Heterocycles

While tetrahydropyridines have been extensively studied for their pharmacological properties including applications as dopamine-2 receptor agonists, antioxidants, antimicrobials, antibacterials, anticancer, and anti-inflammatory agents , the tetrahydropyridazine scaffold in our target compound represents a distinct class with its own chemical behavior and potential applications.

Functionalized Derivatives

More complex derivatives such as tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate (CAS 952183-18-5) build upon the core structure by introducing additional functional groups . This derivative has a molecular formula of C18H26N2O4 and represents how the basic scaffold can be elaborated to create compounds with potentially different biological activities or synthetic utilities.

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